molecular formula C8H14N2O3 B3021306 Ethyl 2-(3-oxopiperazin-2-yl)acetate CAS No. 33422-35-4

Ethyl 2-(3-oxopiperazin-2-yl)acetate

Cat. No. B3021306
CAS RN: 33422-35-4
M. Wt: 186.21 g/mol
InChI Key: HNYRNJAZRKCHSC-UHFFFAOYSA-N
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Patent
US08119633B2

Procedure details

Ethylenediamine (1.17 ml, 17.42 mmol) and diethyl maleate (3 g, 17.42 mmol) were stirred for 16 h at 55° C. in propanol (30 ml). The solvent was removed in vacuo and the residue was dried in vacuo. The product was used in the next stage without being purified further.
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5]([O:14][CH2:15][CH3:16])(=[O:13])/[CH:6]=[CH:7]\[C:8]([O:10]CC)=O>C(O)CC>[O:10]=[C:8]1[NH:4][CH2:1][CH2:2][NH:3][CH:7]1[CH2:6][C:5]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
1.17 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
3 g
Type
reactant
Smiles
C(\C=C/C(=O)OCC)(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Name
Type
Smiles
O=C1C(NCCN1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.